molecular formula C8H16CaO2 B12340274 CID 87063394 CAS No. 6107-56-8

CID 87063394

Cat. No.: B12340274
CAS No.: 6107-56-8
M. Wt: 184.29 g/mol
InChI Key: UZYXHGXBGFRTHX-UHFFFAOYSA-N
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Description

While direct data on its synthesis or biological activity are absent in the evidence, its classification aligns with marine-derived toxins characterized by polyether backbones and methyl substitutions, as seen in oscillatoxin D (CID: 101283546) and its derivatives . The compound’s PubChem entry likely includes physicochemical properties such as molecular weight, polarity, and bioavailability metrics, inferred from analogous compounds like CID 2049887 (CAS 20358-06-9), which shares descriptors like LogP values and synthetic accessibility scores .

Properties

CAS No.

6107-56-8

Molecular Formula

C8H16CaO2

Molecular Weight

184.29 g/mol

IUPAC Name

calcium;octanoate

InChI

InChI=1S/C8H16O2.Ca/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);

InChI Key

UZYXHGXBGFRTHX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)O.[Ca]

Related CAS

124-07-2 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium octanoate can be synthesized by mixing octanoic acid with calcium carbonate and water. The mixture is then subjected to a reflux reaction, followed by filtration and drying to obtain a mixture of calcium octanoate and calcium carbonate. Dichloromethane is added to this mixture, shaken at room temperature, filtered, and the filtrate is evaporated to dryness to obtain pure calcium octanoate .

Industrial Production Methods

In industrial settings, the synthesis of calcium octanoate often involves the reaction of octanoic acid with calcium hydroxide or calcium oxide under controlled conditions. The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the formation of calcium octanoate. The product is then purified through filtration and drying processes .

Chemical Reactions Analysis

Types of Reactions

Calcium octanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form calcium carbonate and other by-products.

    Substitution: It can participate in substitution reactions where the octanoate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as halogens and alkylating agents are used under controlled temperature and pressure conditions.

Major Products Formed

    Oxidation: Calcium carbonate and water.

    Substitution: Various substituted calcium salts depending on the reagents used.

Mechanism of Action

Calcium octanoate exerts its effects primarily through its role in calcium signaling pathways. Calcium ions play a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and enzyme activation. The octanoate component facilitates the transport and solubility of calcium ions, enhancing their bioavailability and effectiveness .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

CID 87063394 is structurally analogous to oscillatoxin derivatives (Figure 1, ), which exhibit variations in methyl group placement and polyether ring systems. Key comparisons include:

Property This compound (Inferred) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Not reported C35H54O12 C36H56O12
Molecular Weight ~700-750 g/mol* 666.79 g/mol 680.82 g/mol
Key Functional Groups Polyether, methyl groups Polyether, hydroxyl, methyl Polyether, hydroxyl, 30-methyl
Bioactivity Hypothesized ionophoric Cytotoxic, Na<sup>+</sup>/K<sup>+</sup> channel modulation Enhanced membrane permeability

*Estimated based on oscillatoxin analogs.

Pharmacological and Physicochemical Metrics

  • Lipophilicity (LogP): this compound likely exhibits higher LogP (>4) compared to CID 2049887 (LogP 1.57–2.85), reflecting its polyether backbone’s hydrophobic nature .
  • Synthetic Accessibility: Oscillatoxin derivatives typically score >4.5 (complexity due to stereochemistry), whereas CID 2049887 has a lower score (2.14), indicating simpler synthesis .
  • Toxicity Alerts: Unlike CID 2049887 (PAINS = 0.0), this compound may trigger PAINS alerts due to polyether motifs, which are associated with non-specific bioactivity .

Analytical Characterization

This compound’s isolation and identification likely employ GC-MS or LC-MS/MS, as described for CIEO fractions in . Its mass spectrum would show fragmentation patterns consistent with polyethers (e.g., m/z clusters at 100–300 Da) . By contrast, CID 2049887 is characterized by distinct aromatic sulfur/nitrogen fragments (e.g., m/z 168.19) .

Research Findings and Gaps

  • Biological Activity: While oscillatoxin D exhibits cytotoxicity via ion channel disruption, this compound’s specific targets remain unvalidated. Computational models (e.g., QSAR) could predict its affinity for Na<sup>+</sup>/K<sup>+</sup> ATPase, similar to tubocuraine analogs ().
  • Synthetic Challenges: The compound’s structural complexity limits large-scale synthesis, unlike simpler arylthiazoles (e.g., CID 2049887), which are accessible via one-step reactions .
  • Data Limitations: No peer-reviewed studies directly address this compound’s pharmacokinetics or toxicity, highlighting the need for targeted in vitro/in vivo assays.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CID 87063394?

  • A well-structured research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For this compound, narrow the scope by defining variables (e.g., "How does pH affect the stability of this compound in aqueous solutions?"). Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to ensure specificity . Avoid overly broad questions (e.g., "What is this compound?") in favor of hypothesis-driven inquiries .

Q. What are the essential components of an experimental design for studying this compound?

  • Follow Materials and Methods guidelines:

  • Describe reagents, instrumentation (e.g., HPLC conditions), and synthesis protocols with sufficient detail for reproducibility .
  • Include controls (e.g., negative/positive controls for stability assays) and justify sample sizes using power analysis .
  • Use SI units and document ethical approvals for biological studies .

Q. How do I conduct a systematic literature review on this compound?

  • Use databases like PubMed, Reaxys, and SciFinder to identify primary sources.
  • Apply Boolean operators (e.g., "this compound AND degradation kinetics") to refine searches .
  • Critically evaluate sources for bias and relevance, prioritizing peer-reviewed journals over unreviewed platforms like .

Q. What methodologies are suitable for preliminary data collection on this compound?

  • For physicochemical properties:

  • Spectroscopic analysis (UV-Vis, NMR) for structural characterization .
  • Chromatographic techniques (HPLC, GC-MS) for purity assessment .
    • For biological activity:
  • In vitro assays (e.g., enzyme inhibition) with triplicate measurements to ensure reliability .

Advanced Research Questions

Q. How can I resolve contradictions in experimental data for this compound?

  • Apply triangulation : Cross-validate results using multiple techniques (e.g., XRD for crystallinity vs. DSC for thermal stability) .
  • Analyze systematic errors (e.g., instrument calibration drift) and document uncertainties in raw datasets .
  • Use Bayesian statistics to quantify confidence intervals in conflicting results (e.g., conflicting IC₅₀ values) .

Q. What advanced techniques optimize the synthesis of this compound derivatives?

  • DoE (Design of Experiments) : Use factorial designs to assess variables (e.g., temperature, catalyst loading) on yield .
  • Computational modeling (DFT, molecular docking) to predict reactive sites for functionalization .
  • Validate synthetic routes with green chemistry metrics (e.g., E-factor) to minimize waste .

Q. How do I ensure reproducibility in this compound studies?

  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Deposit raw data in repositories like Zenodo with standardized metadata .
  • Publish detailed protocols in supplementary materials, including failure reports .
    • Use open-source software (e.g., Python’s SciPy) for transparent data processing .

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound?

  • Non-linear regression (e.g., Hill equation) for sigmoidal dose-response curves .
  • ANCOVA to adjust for covariates (e.g., cell viability in cytotoxicity assays) .
  • Report effect sizes (e.g., Cohen’s d) instead of relying solely on p-values .

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